(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine
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Overview
Description
(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine is a bicyclic amine compound with a unique structure that includes a cyclopentane ring fused to a pyrrolidine ring. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-benzothiophene-2-sulfonamide
- 4-[(3aR,6aS)-1H,2H,3H,3aH,4H,6aH-cyclopenta[c]pyrrol-5-yl]pyridine
- S 38093-2
Uniqueness
What sets (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine apart from similar compounds is its specific stereochemistry and the unique arrangement of its bicyclic structure. This configuration can result in distinct biological activities and reactivity profiles, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4,8H2/t5-,6+,7? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKAUIYRJDBME-MEKDEQNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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